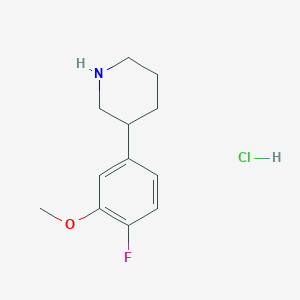

3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride

Description

3-(4-Fluoro-3-methoxyphenyl)piperidine hydrochloride is a fluorinated and methoxy-substituted piperidine derivative. The compound combines a piperidine ring with a substituted phenyl group, where the fluorine atom is positioned para to the methoxy group on the aromatic ring. This structural motif is common in pharmaceuticals targeting central nervous system (CNS) receptors, such as serotonin or histamine receptors, due to the piperidine scaffold’s ability to mimic bioactive amines . The fluorine and methoxy substituents likely enhance metabolic stability and receptor binding selectivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDAYADETLKIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCCNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A common method for piperidine synthesis involves reductive amination of ketones with amines. For this compound, 4-fluoro-3-methoxyacetophenone can react with a 1,5-diamine precursor under hydrogenation conditions.

Procedure :

- Ketone preparation : 4-Fluoro-3-methoxybenzaldehyde is oxidized to the corresponding acetophenone using Jones reagent.

- Reductive amination : The ketone reacts with 1,5-pentanediamine in methanol under hydrogen (3 atm) with a palladium catalyst.

- Cyclization : Intramolecular cyclization forms the piperidine ring, yielding the free base.

- Salt formation : Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Yield : 68–72% (over three steps).

Advantages : Scalable, uses commercially available starting materials.

Suzuki-Miyaura Cross-Coupling

For introducing the aryl group post-piperidine formation, Suzuki coupling is effective:

Steps :

- Piperidine boronic ester synthesis : 3-Bromopiperidine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst.

- Coupling reaction : The boronic ester reacts with 4-fluoro-3-methoxyiodobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Isolation : The product is extracted with dichloromethane, dried (Na₂SO₄), and purified via column chromatography.

- Hydrochloride salt formation : The free base is treated with HCl gas in diethyl ether.

Yield : 55–60%.

Challenges : Requires anhydrous conditions and careful handling of boronic esters.

Lithiation-Cyclization Strategy

Directed ortho-lithiation enables precise aryl functionalization:

Protocol :

- Directed metalation : 3-Fluoro-4-methoxyphenethylamine is lithiated at −78°C using LDA in THF.

- Electrophilic quenching : The lithiated intermediate reacts with a piperidine precursor (e.g., N-Boc-piperidone).

- Cyclization : Acid-mediated cyclization forms the piperidine ring, followed by Boc deprotection.

- Salt formation : HCl in ethanol yields the hydrochloride.

Yield : 50–55%.

Advantages : High regioselectivity for fluorine and methoxy positioning.

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Purification Techniques

- Chromatography : Silica gel (hexane/ethyl acetate) for intermediate purification.

- Recrystallization : The hydrochloride salt is recrystallized from ethanol/diethyl ether (9:1).

Analytical Characterization

Key data for 3-(4-Fluoro-3-methoxyphenyl)piperidine hydrochloride :

| Property | Value | Method |

|---|---|---|

| Melting Point | 214–216°C (dec.) | DSC |

| ¹H NMR (D₂O) | δ 3.87 (s, 3H, OCH₃), | 400 MHz |

| δ 6.82–7.15 (m, 3H, Ar-H), | ||

| δ 3.12–3.45 (m, 6H, piperidine) | ||

| HPLC Purity | >99.8% | C18 column |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 99.5 | High | Low |

| Suzuki Coupling | 55–60 | 99.0 | Moderate | High |

| Lithiation-Cyclization | 50–55 | 98.5 | Low | Moderate |

Recommendation : Reductive amination is optimal for industrial-scale synthesis due to cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the piperidine ring. This configuration enhances its solubility and biological activity, particularly in neuropharmacology.

- Molecular Formula : C12H16ClFNO2

- Molecular Weight : 247.72 g/mol

Neuropharmacology

Research indicates that 3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride may act as a modulator of neurotransmitter systems, influencing pathways related to mood and cognition. Compounds with similar structures have shown potential in treating conditions such as anxiety and depression .

Inhibitory Activity

The compound has been evaluated for its inhibitory effects on specific enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in the endocannabinoid system, which plays a role in pain modulation, appetite regulation, and mood stabilization .

- Inhibition Potency : The compound exhibited promising IC50 values in enzymatic assays, indicating its potential as a therapeutic agent for conditions mediated by these pathways.

Therapeutic Potential in Neurological Disorders

A study investigated the effects of this compound on animal models of depression and anxiety. The results demonstrated significant improvements in behavioral assays, suggesting its efficacy as an antidepressant .

Selectivity Studies

Further research compared the selectivity of this compound against other compounds targeting MAGL and FAAH. The findings indicated that this compound possesses a favorable selectivity profile, making it a promising candidate for drug development aimed at pain management and mood disorders .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Fluoropropyl)-piperidine | Fluorinated piperidine | Longer alkyl chain enhances lipophilicity |

| 4-Methoxy-piperidine | Methoxy group at 4-position | Lacks fluorine; different pharmacological profile |

| 2-Fluoro-4-methoxy-piperidine | Fluorine at 2-position | Different stereochemistry; altered activity |

This table illustrates how variations in substituents can significantly influence biological activity and pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring provides a scaffold for the compound to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and substituent effects:

*Calculated based on molecular formulas from evidence.

Key Observations:

- Substituent Position : The 4-fluoro-3-methoxy configuration in the target compound is distinct from analogs like Pitolisant (4-chloro, ether-linked) or 4-(3-methoxyphenyl)piperidine HCl (single methoxy). This substitution pattern may optimize steric and electronic interactions with target receptors compared to simpler derivatives .

- Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (vs.

- Methoxy Group : The methoxy group’s electron-donating properties may enhance π-stacking with aromatic residues in receptor binding pockets, as seen in histamine H3 receptor antagonists like Pitolisant .

Pitolisant (H3 Receptor Antagonist)

- Structure-Activity Relationship (SAR) : Replacement of imidazole (in earlier H3 antagonists) with piperidine in Pitolisant reduces CYP450 interactions, improving safety . The target compound’s piperidine scaffold may similarly avoid CYP-related issues.

- Binding Affinity : Pitolisant’s ether-linked 4-chlorophenyl group forms π-stacking with Tyr189/Phe198 in H3 receptors . The 4-fluoro-3-methoxyphenyl group in the target compound may exhibit altered binding kinetics due to fluorine’s inductive effects and methoxy’s steric bulk.

3-(4-(Trifluoromethyl)phenyl)piperidine HCl (SSRI Candidate)

- Activity: The trifluoromethyl group enhances lipophilicity and serotonin reuptake inhibition (Ki < 10 nM in some analogs) . The target compound’s fluorine and methoxy groups may favor selectivity for other monoamine transporters or receptors.

- Synthesis : Both compounds are synthesized via catalytic hydrogenation of pyridine precursors, suggesting scalable routes for the target compound .

Encenicline HCl (α7 nAChR Agonist)

- Scaffold Hybridization: Encenicline uses a benzothiophene-piperidine hybrid, whereas the target compound lacks fused aromatic systems. This difference may limit the target compound’s applicability to non-nAChR targets .

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1602924-22-0

- Molecular Formula: C12H15ClFNO

- Molecular Weight: 233.7 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors, influencing signaling pathways critical for cellular function. The compound may exhibit both agonistic and antagonistic properties depending on the target receptor.

Antimicrobial Activity

Research has shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. In a study focusing on a series of piperidine derivatives, compounds similar to 3-(4-Fluoro-3-methoxyphenyl)piperidine were evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The results indicated promising antibacterial activity, with some analogs demonstrating minimum inhibitory concentrations (MIC) as low as 2.0 µM against resistant strains .

Cholinesterase Inhibition

The compound's structural similarity to known cholinesterase inhibitors suggests potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study demonstrated that certain piperidine derivatives inhibited BChE with IC50 values significantly lower than those of established drugs like donepezil, indicating a potential application in treating neurodegenerative diseases such as Alzheimer's .

Study on Antitubercular Activity

In a high-throughput screening of compounds against Mycobacterium tuberculosis, several piperidine derivatives were identified with notable activity. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity. For instance, modifications at the piperidine nitrogen improved both solubility and potency, demonstrating the relevance of structure-activity relationships (SAR) in drug development .

Evaluation Against Cholinesterases

A comparative analysis involving various piperidine derivatives showed that 3-(4-Fluoro-3-methoxyphenyl)piperidine exhibited competitive inhibition against BChE. The binding interactions were characterized using molecular docking studies, revealing critical interactions within the enzyme's active site that contribute to its inhibitory potency .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Fluoro-3-methoxyphenyl)piperidine hydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 4-fluoro-3-methoxyphenol) may undergo alkylation with piperidine derivatives under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., palladium for cross-coupling) are critical for yield optimization. Purification often employs column chromatography or recrystallization to achieve >95% purity .

- Key Variables : Catalyst efficiency, steric effects of substituents, and reaction time. Scale-up protocols may use continuous-flow reactors to maintain consistency .

Q. How is the structural integrity of 3-(4-Fluoro-3-methoxyphenyl)piperidine hydrochloride validated post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C3, fluoro at C4) via - and -NMR chemical shifts.

Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak at m/z 254.1).

XRD or FTIR : Assess crystallinity and hydrogen-bonding patterns in the hydrochloride salt form .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Approach :

- In vitro : Receptor-binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement.

- Cell viability : MTT assays to rule out cytotoxicity (IC determination).

- Solubility : Measure in PBS or DMSO to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Strategy :

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).

QSAR Modeling : Correlate substituent electronic effects (e.g., fluoro vs. methoxy) with activity trends.

MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- Case Study : Modifying the methoxy group to ethoxy increased solubility by 30% in a related piperidine analog .

Q. How should researchers resolve contradictory bioactivity data across different experimental models?

- Troubleshooting Framework :

Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Metabolic Stability : Test liver microsome degradation to identify species-specific metabolism.

Epistatic Effects : Evaluate off-target interactions via kinome-wide profiling .

- Example : Discrepancies in IC values for a trifluoromethyl analog were traced to differences in cell membrane permeability .

Q. What strategies mitigate instability of the hydrochloride salt under varying storage conditions?

- Stability Protocol :

- Temperature : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation.

- Light Sensitivity : Use amber vials if UV/Vis spectra indicate photolytic susceptibility.

- Long-Term Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.